5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(3-morpholin-4-ylsulfonylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-2-6-19-14(16-17-15(19)23)12-4-3-5-13(11-12)24(20,21)18-7-9-22-10-8-18/h2-5,11H,1,6-10H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMUUNGKNUTJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 3-(morpholine-4-sulfonyl)benzaldehyde with prop-2-en-1-yl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under mild to moderate conditions:
Mechanistic Insight :
The thiol group acts as a nucleophile, with oxidation pathways dependent on reaction stoichiometry and oxidizing agents. Radical intermediates are implicated in disulfide formation .
Reduction Reactions
The sulfonyl (-SO₂-) group participates in selective reductions:
Limitations :
Over-reduction of the triazole ring occurs at elevated temperatures (>80°C), leading to ring-opening byproducts .
Nucleophilic Substitution
The morpholine sulfonyl group facilitates substitutions at nitrogen:
Notable Feature :
The allyl group remains inert under these conditions, enabling selective functionalization of other moieties .
Cycloaddition and Ring Modification
The triazole core participates in [3+2] cycloadditions:
Kinetic Studies :
Cycloaddition reactions exhibit second-order kinetics, with activation energy ΔG‡ = 72 kJ/mol .
Comparative Reactivity Table
Key differences between this compound and structural analogs:
Stability Under Physiological Conditions
Hydrolytic degradation pathways were characterized:
| Condition | Half-life | Major Degradation Product |
|---|---|---|
| pH 7.4 buffer, 37°C | 48 hours | Sulfonic acid derivative |
| Simulated gastric flui |
Scientific Research Applications
Research indicates that this compound exhibits significant antiviral and anticancer properties. Triazole derivatives are known to modulate various biological pathways, including those involved in cancer cell proliferation and viral replication. Specifically, they have been reported to inhibit enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders.
Antiviral Properties
The antiviral activity of triazoles has been documented in various studies. They are believed to interfere with viral replication mechanisms, making them potential candidates for the development of antiviral agents against various viral infections.
Anticancer Properties
In the context of cancer therapy, the compound's ability to modulate enzyme activity suggests potential utility in treating metabolic syndrome and specific cancers. The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its pharmacological profile.
Case Studies and Research Findings
Several studies have highlighted the applications of triazole derivatives in medicinal chemistry:
- Antimicrobial Activity : A study demonstrated that novel derivatives of triazoles exhibited promising antimicrobial activities against various microorganisms. This underscores the potential for developing new antifungal and antimicrobial agents from triazole derivatives .
- Cancer Research : Research focusing on triazole compounds has shown their effectiveness in inhibiting cancer cell growth by targeting specific metabolic pathways. This positions them as valuable lead compounds for drug development targeting cancer therapy .
- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that triazoles can effectively inhibit key enzymes involved in metabolic disorders, suggesting their utility in treating conditions like obesity and diabetes .
Mechanism of Action
The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, forming stable complexes that exhibit unique electronic and magnetic properties . Additionally, the compound can inhibit enzymes involved in various biological processes, leading to its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Core
Morpholine-Containing Derivatives
- Morpholinomethyl Derivatives: Compounds such as 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholine () feature a morpholine group linked via a methylene bridge.
- Morpholine Sulfonyl vs. Trifluoromethyl: The target compound’s sulfonyl group is electron-withdrawing, enhancing hydrogen-bonding capacity.
Allyl vs. Bulky Alkyl/Aryl Substituents
Physicochemical Properties
Key Observations:
- The target compound’s LogD (1.24) is lower than tert-butylphenoxy derivatives, suggesting better aqueous solubility.
- Morpholine sulfonyl and trifluoromethyl groups both enhance electron-withdrawing effects, but the former offers stronger hydrogen-bonding capacity.
Biological Activity
The compound 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈N₄O₃S₂
- IUPAC Name : 4-allyl-5-[3-(morpholin-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
- InChI Key : VXMUUNGKNUTJAC-UHFFFAOYSA-N
This structure includes a morpholine group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. The specific compound has shown promising results in various studies:
-
Antibacterial Activity :
- Studies indicate that derivatives of triazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been reported to have minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/ml against pathogens like E. coli and Staphylococcus aureus .
- In vitro tests demonstrated that compounds similar to our target showed inhibition zones between 17 mm to 23 mm against various bacteria, indicating strong antibacterial potential .
- Antifungal Activity :
Anticancer Activity
The potential anticancer properties of triazole derivatives are well-documented:
- Research indicates that mercapto-substituted triazoles can exhibit chemopreventive and chemotherapeutic effects. For example, certain derivatives have shown high anticancer activity against human colon cancer cell lines (HCT116), with IC50 values as low as 4.363 µM compared to standard treatments like doxorubicin .
- The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways .
Case Studies and Research Findings
Several studies highlight the biological activities of triazole derivatives similar to our compound:
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step reactions starting from morpholine-4-sulfonylphenyl precursors and propenyl-substituted triazole intermediates. Key steps include:
- Nucleophilic substitution to introduce the morpholine-sulfonyl group onto the phenyl ring.
- Cyclocondensation of thiosemicarbazide derivatives with propenyl groups to form the triazole core. Optimization strategies:
- Use continuous flow reactors to enhance reaction efficiency and reduce side products .
- Employ liquid chromatography (e.g., reverse-phase HPLC) for purification to achieve >95% purity .
- Adjust solvent systems (e.g., DMF or THF) and temperature gradients to improve intermediate stability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
A combination of techniques is recommended:
- ¹H/¹³C NMR spectroscopy : To confirm substituent positions and propenyl group configuration .
- High-resolution mass spectrometry (HR-MS) : For precise molecular weight validation .
- FT-IR spectroscopy : To identify thiol (-SH) and sulfonyl (-SO₂) functional groups .
- HPLC with UV detection : To assess purity and monitor degradation products during storage .
Q. What are key considerations for selecting solvents and catalysts in its synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl intermediates, while THF improves cyclocondensation efficiency .
- Catalysts : Pd-based catalysts facilitate propenyl group introduction, and acidic conditions (e.g., HCl/EtOH) promote triazole ring formation .
- Temperature control : Maintain ≤80°C during sulfonation to prevent decomposition of the morpholine group .
Advanced Research Questions
Q. How do structural modifications at the triazole ring and sulfonyl group influence bioactivity and target selectivity?
- Triazole ring substitutions : Replacing the propenyl group with bulkier alkyl chains (e.g., cyclohexyl) can enhance lipophilicity and membrane permeability, as shown in analogs .
- Sulfonyl group modifications : Switching morpholine to pyrrolidine-sulfonyl groups alters hydrogen-bonding interactions with enzymatic targets (e.g., kinase active sites) .
- Thiol group derivatization : S-alkylation improves metabolic stability but may reduce thiol-mediated redox activity .
Q. What computational approaches are suitable for predicting pharmacological profiles and ADME properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase .
- PASS Online : Predicts potential antimicrobial or anticancer activity based on structural similarity to known triazole-thiols .
- ADME prediction tools : SwissADME or pkCSM evaluates bioavailability, blood-brain barrier penetration, and CYP450 inhibition .
Q. How can researchers resolve discrepancies between in vitro bioactivity data and computational predictions?
- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ values .
- Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate docking results .
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .
Q. What strategies improve the compound’s stability under physiological conditions?
- Lyophilization : Store as a lyophilized powder at -20°C to prevent thiol oxidation .
- Prodrug design : Mask the thiol group with acetyl or glutathione-sensitive protectors to enhance plasma stability .
- Buffered formulations : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation .
Q. How does the propenyl substituent influence molecular conformation and intermolecular interactions?
- Conformational analysis : DFT calculations reveal that the propenyl group adopts a planar geometry, enabling π-π stacking with aromatic residues in target proteins .
- Hydrophobic interactions : The propenyl moiety enhances binding to hydrophobic pockets in enzymes like SARS-CoV-2 main protease (Mpro) .
- Steric effects : Substituents larger than propenyl (e.g., allyl ethers) may disrupt binding to shallow active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
